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molecular formula C9H7B B1268388 1-Bromo-4-(1-propynyl)benzene CAS No. 23773-30-0

1-Bromo-4-(1-propynyl)benzene

Cat. No. B1268388
M. Wt: 195.06 g/mol
InChI Key: ZXEYXWFEAUAXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428502B2

Procedure details

Into a 250-mL three neck round-bottom flask, which was maintained with an inert atmosphere of nitrogen, was placed 1-bromo-4-iodobenzene (2.00 g, 7.07 mmol), PdCl2(PPh3)2 (99.2 mg, 0.14 mmol), CuI (26.8 mg, 0.14 mmol), trimethyl(prop-1-yn-1-yl)silane (2.08 mL, 14.1 mmol) and tetrahydrofuran/TEA (9:1) (100 mL). Stirring was initiated and tetrabutylammonium fluoride (3.69 g, 14.1 mmol) was added rapidly to the mixture. The resulting mixture was stirred for 18 h at room temperature, then concentrated under reduced pressure. The residue diluted with water (100 mL) and extracted with ethyl acetate (3×50 mL). The organic extracts were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with petroleum ether as the eluent to yield the title compound as a light yellow oil (1.0 g, 73%).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.08 mL
Type
reactant
Reaction Step Three
Quantity
3.69 g
Type
reactant
Reaction Step Four
Quantity
99.2 mg
Type
catalyst
Reaction Step Five
Name
CuI
Quantity
26.8 mg
Type
catalyst
Reaction Step Six
[Compound]
Name
tetrahydrofuran TEA
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C[Si](C)(C)[C:11]#[C:12][CH3:13].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]#[C:12][CH3:13])=[CH:4][CH:3]=1 |f:2.3,^1:36,55|

Inputs

Step One
Name
three
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Three
Name
Quantity
2.08 mL
Type
reactant
Smiles
C[Si](C#CC)(C)C
Step Four
Name
Quantity
3.69 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
99.2 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Six
Name
CuI
Quantity
26.8 mg
Type
catalyst
Smiles
[Cu]I
Step Seven
Name
tetrahydrofuran TEA
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 18 h at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with petroleum ether as the eluent

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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